molecular formula C23H21IN2O3 B606845 CW069

CW069

货号: B606845
分子量: 500.3 g/mol
InChI 键: IRDIXDXDSUBHIU-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CW069 是一种化学化合物,以其作为微管马达蛋白 HSET(人脾脏胚胎组织)的变构抑制剂而闻名。它的抑制浓度 (IC50) 为 75 微摩尔。 该化合物在癌症研究中尤为重要,因为它能够靶向具有超数中心体的癌细胞,导致多极有丝分裂和随后的细胞死亡 .

科学研究应用

Prostate Cancer Treatment

One of the most significant applications of CW069 is in the treatment of prostate cancer, especially in overcoming resistance to docetaxel (DTX). In studies involving DTX-resistant prostate cancer cell lines (DU145 and C4-2), this compound was shown to resensitize these cells to DTX treatment.

  • Study Findings :
    • Cell Viability : this compound treatment significantly reduced cell viability in both parental and DTX-resistant cell lines. The combination of DTX and this compound was more effective than either agent alone, suggesting a synergistic effect .
    • Apoptosis Induction : The combination therapy led to a marked increase in apoptotic cell death compared to DTX alone .
Cell LineTreatmentIC50 (μM)
DU145DTX + this compound0.45
C4-2DTX + this compound0.46
DTX aloneDTX-resistant cellsHigh

Combination Therapy with Chemotherapeutics

This compound has been explored as part of combination therapy regimens to enhance the efficacy of existing chemotherapeutics. The synergistic effects observed when combining this compound with docetaxel indicate its potential to improve patient outcomes in chemoresistant cancers.

  • Synergistic Effect : Studies demonstrated that the combination index (CI) for DTX and this compound was less than one, indicating a synergistic interaction .

Potential Applications Beyond Cancer

While much of the current research focuses on cancer treatment, there is potential for broader applications of this compound:

  • Neurodegenerative Diseases : Given its role in microtubule dynamics, there may be implications for using this compound in diseases characterized by microtubule dysfunction.
  • Cellular Biology Research : As a tool for studying kinesin function and microtubule dynamics, this compound can aid in understanding fundamental cellular processes.

Case Study 1: Overcoming Docetaxel Resistance

In a controlled laboratory study, researchers treated DTX-resistant prostate cancer cell lines with varying concentrations of this compound alongside docetaxel. The results indicated that:

  • Cell viability decreased significantly with the combination therapy.
  • Apoptosis assays confirmed higher rates of cell death in treated groups compared to controls.

Case Study 2: Selective Toxicity

In experiments comparing normal prostate epithelial cells (RWPE-1) with cancerous lines, it was found that:

  • This compound had minimal impact on RWPE-1 cells due to low KIFC1 expression.
  • This selectivity highlights the potential for targeting cancer cells while sparing normal tissue, reducing side effects associated with chemotherapy .

作用机制

CW069 通过与微管马达蛋白 HSET 结合来发挥其作用,从而抑制其功能。这种抑制会破坏癌细胞中超数中心体的正常聚集,导致有丝分裂期间形成多极纺锤体。结果,受影响的细胞经历多极后期和随后的细胞死亡。 This compound 的分子靶标包括 HSET 中精氨酸 521 的胍基,它与 this compound 的羧酸基团形成高度有利的氢键 .

准备方法

合成路线和反应条件

CW069 的合成涉及一种聚合合成方法,包括多个步骤来实现最终产物。关键步骤包括形成苄基氨基-苯丙酰中间体,然后将其与碘苯甲酸衍生物偶联。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和乙醇,反应在受控温度和惰性气氛下进行 .

工业生产方法

This compound 的工业生产可能会遵循类似的合成路线,但规模更大。这将涉及优化反应条件以最大限度地提高产率和纯度,以及实施严格的质量控制措施以确保批次之间的一致性。 使用自动化合成和纯化系统对于实现所需的规模和效率至关重要 .

化学反应分析

反应类型

CW069 由于存在反应性官能团,例如苄基氨基和碘苯甲酸部分,主要进行取代反应。 这些反应可以通过各种试剂和条件来促进,包括使用强碱或酸来促进亲核或亲电取代 .

常用试剂和条件

    亲核取代: 试剂如氢氧化钠或碳酸钾在极性非质子溶剂如 DMSO 或乙腈中。

    亲电取代: 试剂如硫酸或硝酸在极性质子溶剂如水或乙醇中。

主要产品

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,亲核取代反应可能会产生具有修饰的苄基氨基基团的衍生物,而亲电取代反应可能会导致具有修饰的碘苯甲酸基团的衍生物 .

相似化合物的比较

CW069 在其对 HSET 的选择性方面是独一无二的,优于其他驱动蛋白马达蛋白,例如 KSP(驱动蛋白纺锤体蛋白)。这种选择性归因于 this compound 与 HSET 中精氨酸 521 的胍基之间的特定相互作用。 类似的化合物包括其他 HSET 抑制剂,例如 AZ82 和 SR31527,它们也靶向相同的蛋白质,但它们的结合亲和力和选择性可能不同 .

类似化合物的列表

  • AZ82
  • SR31527

This compound 因其高选择性和效力而脱颖而出,使其成为研究和潜在治疗应用的宝贵工具 .

生物活性

CW069 is a selective allosteric inhibitor of the kinesin motor protein HSET (KIFC1), which plays a crucial role in microtubule dynamics and mitotic spindle assembly. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to disrupt centrosome clustering in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cell division, and relevant case studies.

This compound functions as an allosteric inhibitor, selectively targeting HSET with an IC50 value of approximately 75 μM . The binding of this compound to HSET is characterized by:

  • Hydrogen Bonding : A stable hydrogen bond is formed between the carboxylate group of this compound and the guanidinium group of Arg521 in HSET.
  • Cation-π Interaction : An interaction occurs between the phenyl group of this compound and the side chain of Arg521, which is critical for the selectivity of the inhibitor .

These interactions lead to conformational changes in HSET that inhibit its motor activity, ultimately affecting microtubule organization during cell division.

Effects on Cell Division

Research indicates that this compound significantly alters spindle formation in various cancer cell lines. Notable findings include:

  • Multipolar Spindle Formation : In N1E-115 neuroblastoma cells, treatment with this compound resulted in increased multipolar spindle formation due to impaired centrosome clustering .
  • Induction of Apoptosis : At higher concentrations (200 μM), this compound induced multipolar anaphase formation and apoptosis in N1E-115 cells .
  • Impact on Breast Cancer Cells : In MDA-MB-231 and BT549 breast cancer cells, this compound also led to significant increases in multipolar spindles, suggesting a common mechanism across different cancer types .

Case Study 1: Neuroblastoma Cells

A study demonstrated that treatment with this compound resulted in:

  • Increased Multipolar Spindles : Observations showed a marked increase in multipolar spindles compared to untreated controls.
  • Cell Cycle Arrest : The presence of multipolar spindles led to cell cycle arrest at metaphase, indicating disrupted mitotic progression.

Case Study 2: Breast Cancer Cells

In another study focusing on breast cancer:

  • Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability, correlating with the induction of multipolar spindles.
  • Mechanistic Insights : Further analysis revealed that the inhibition of HSET led to chromosomal instability, a hallmark of cancer progression.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Cell LineConcentration (μM)Effect on Spindle FormationInduction of Apoptosis
N1E-11575Increased multipolar spindlesYes
MDA-MB-23175Increased multipolar spindlesYes
BT54975Increased multipolar spindlesYes

属性

IUPAC Name

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDIXDXDSUBHIU-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CW069
Reactant of Route 2
CW069
Reactant of Route 3
Reactant of Route 3
CW069
Reactant of Route 4
Reactant of Route 4
CW069
Reactant of Route 5
CW069
Reactant of Route 6
Reactant of Route 6
CW069
Customer
Q & A

Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?

A1: this compound is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, this compound prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []

Q2: Does this compound show efficacy against a broad range of cancer types?

A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that this compound also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, this compound has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []

Q3: What are the potential advantages of this compound compared to other mitotic inhibitors?

A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that this compound may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, this compound did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []

Q4: Are there any known limitations or challenges associated with this compound?

A4: While this compound demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while this compound showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。